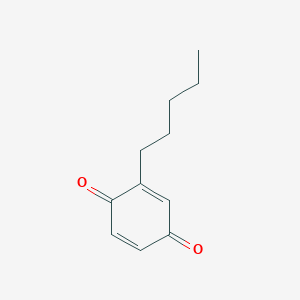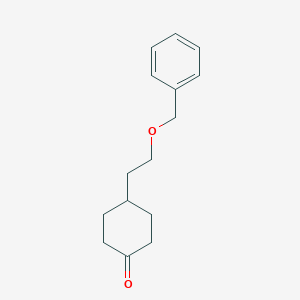
benzyl N-(3-carbamoylthiophen-2-yl)carbamate
Vue d'ensemble
Description
benzyl N-(3-carbamoylthiophen-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, features a benzyl group attached to a thienyl ring, which is further substituted with an aminocarbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-carbamoylthiophen-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-(aminocarbonyl)-2-thienylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
benzyl N-(3-carbamoylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
benzyl N-(3-carbamoylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of benzyl N-(3-carbamoylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the thienyl ring.
3-(Aminocarbonyl)-2-thienyl carbamate: Similar structure but lacks the benzyl group.
Phenyl[3-(aminocarbonyl)-2-thienyl]carbamate: Similar structure but has a phenyl group instead of a benzyl group.
Uniqueness
benzyl N-(3-carbamoylthiophen-2-yl)carbamate is unique due to the presence of both the benzyl and thienyl groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12N2O3S |
|---|---|
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
benzyl N-(3-carbamoylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H12N2O3S/c14-11(16)10-6-7-19-12(10)15-13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,16)(H,15,17) |
Clé InChI |
PKCJANJLZJAAEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CS2)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-ol](/img/structure/B8646542.png)
